Catechin pentaacetate

Description

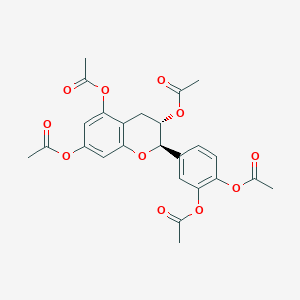

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYWAYNSDFXIPL-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Catechin Pentaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechin, a prominent flavan-3-ol found in sources such as tea, fruits, and chocolate, is renowned for its antioxidant and potential therapeutic properties. However, its polarity can limit its bioavailability and applications. Acetylation of the five hydroxyl groups to yield catechin pentaacetate significantly increases its lipophilicity, potentially enhancing its biological activity and permeability across cellular membranes. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated analytical data, and visual workflows to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the peracetylation of (+)-catechin using acetic anhydride with a base catalyst, typically pyridine. This reaction substitutes all five hydroxyl groups with acetate esters.

Experimental Protocol: Acetylation of (+)-Catechin

Materials:

-

(+)-Catechin

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (+)-catechin in a mixture of pyridine and dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Acetylation: Cool the solution in an ice bath (0 °C). Add acetic anhydride dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up:

-

Quench the reaction by slowly adding cold 1 M HCl to neutralize the pyridine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure product as a white solid.

Alternative Synthesis Method: Microwave-Assisted Acetylation

Microwave-assisted organic synthesis offers a rapid and efficient alternative for the acetylation of catechins. This method typically involves reacting the catechin with acetic anhydride and a catalyst such as triethylamine under microwave irradiation for a short duration (e.g., 15 minutes), followed by appropriate work-up and purification steps as described above.[1]

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of spectroscopic and physical characterization techniques.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₁₁ | PubChem |

| Molecular Weight | 500.4 g/mol | PubChem |

| Appearance | White solid | Inferred from synthesis |

| Melting Point | Not widely reported | - |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The acetylation of the hydroxyl groups leads to characteristic downfield shifts of adjacent protons and carbons.

Table 1: ¹H NMR Data of (+)-Catechin and Predicted Shifts for this compound

| Proton | (+)-Catechin (ppm in Acetone-d₆) | Predicted this compound (ppm) |

| H-2 | ~4.5-4.7 | ~5.0-5.2 |

| H-3 | ~3.9-4.1 | ~5.2-5.4 |

| H-4α | ~2.8-2.9 | ~2.9-3.1 |

| H-4β | ~2.5-2.6 | ~2.6-2.8 |

| H-6 | ~5.9-6.0 | ~6.3-6.5 |

| H-8 | ~5.8-5.9 | ~6.1-6.3 |

| H-2' | ~6.9-7.0 | ~7.2-7.4 |

| H-5' | ~6.7-6.8 | ~7.0-7.2 |

| H-6' | ~6.7-6.8 | ~7.0-7.2 |

| Acetyl Protons | - | ~2.0-2.3 (multiple singlets) |

Note: Predicted shifts are estimations based on the deshielding effect of the acetyl groups.

Table 2: ¹³C NMR Data of this compound

| Carbon | Chemical Shift (ppm) |

| C-2 | ~78-80 |

| C-3 | ~68-70 |

| C-4 | ~28-30 |

| C-5 | ~155-157 |

| C-6 | ~95-97 |

| C-7 | ~155-157 |

| C-8 | ~96-98 |

| C-9 (C4a) | ~156-158 |

| C-10 (C8a) | ~100-102 |

| C-1' | ~130-132 |

| C-2' | ~114-116 |

| C-3' | ~145-147 |

| C-4' | ~145-147 |

| C-5' | ~115-117 |

| C-6' | ~122-124 |

| Acetyl C=O | ~168-171 (multiple peaks) |

| Acetyl CH₃ | ~20-22 (multiple peaks) |

Source: Adapted from PubChem CID 5315742.[2]

2.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. Electrospray ionization (ESI) is a common technique used for this analysis.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) |

| [M+Na]⁺ | 523.1214 |

Source: PubChem CID 5315742.[2]

The fragmentation pattern of this compound in MS/MS experiments would be expected to show sequential losses of acetyl groups (42 Da) and ketene (CH₂CO, 42 Da) from the molecular ion.

2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The acetylation of catechin results in the appearance of strong ester carbonyl peaks and the disappearance of the broad hydroxyl band.

Table 4: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretching (aromatic and aliphatic) |

| ~1735-1760 | C=O stretching (ester carbonyl) |

| ~1600-1450 | C=C stretching (aromatic rings) |

| ~1200-1250 | C-O stretching (ester) |

Note: The most significant change from the FT-IR spectrum of catechin is the appearance of the strong C=O stretching band of the acetate groups and the disappearance of the broad O-H stretching band (typically ~3600-3200 cm⁻¹).

Visualizing the Workflow and Logic

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Characterization Logic

The confirmation of the successful synthesis of this compound relies on a logical flow of analytical techniques.

Caption: Logical workflow for the structural characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided experimental protocols, tabulated analytical data, and graphical workflows are intended to serve as a valuable resource for researchers engaged in the chemical modification of natural products for applications in drug discovery and development. The successful synthesis and characterization of this more lipophilic derivative of catechin open avenues for further investigation into its biological activities and pharmacokinetic properties.

References

An In-depth Technical Guide to Catechin Pentaacetate: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechin pentaacetate is a synthetic derivative of catechin, a prominent flavonoid found in various natural sources, including tea, fruits, and chocolate. The acetylation of the five hydroxyl groups of the catechin molecule enhances its lipophilicity, which can significantly influence its bioavailability and biological activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for this compound. It also delves into its known biological activities, with a focus on relevant signaling pathways, and provides detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound is systematically named [(2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate.[1] It possesses the characteristic flavan-3-ol skeleton of its parent compound, (+)-catechin, with the key difference being the esterification of all five hydroxyl groups with acetate moieties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | [1] |

| Molecular Formula | C25H24O11 | [1] |

| Molecular Weight | 500.45 g/mol | |

| Stereochemistry | (2R, 3S) | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and chloroform. |

The stereochemistry at the C2 and C3 positions of the C-ring is crucial for its biological activity. The (2R, 3S) configuration is inherited from the natural (+)-catechin precursor.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of (+)-catechin.

Experimental Protocol: Acetylation of (+)-Catechin

Materials:

-

(+)-Catechin hydrate

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve (+)-catechin hydrate in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.

Table 2: 1H and 13C NMR Spectral Data for this compound (in CDCl3)

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| C-Ring | ||

| 2 | 5.15 (d, J = 8.0 Hz) | 78.5 |

| 3 | 5.40 (m) | 68.2 |

| 4 | 2.95 (dd, J = 17.0, 4.5 Hz), 2.70 (dd, J = 17.0, 2.5 Hz) | 27.8 |

| A-Ring | ||

| 5 | - | 150.8 |

| 6 | 6.60 (d, J = 2.0 Hz) | 109.5 |

| 7 | - | 155.5 |

| 8 | 6.55 (d, J = 2.0 Hz) | 108.7 |

| 4a | - | 100.5 |

| 8a | - | 154.8 |

| B-Ring | ||

| 1' | - | 135.2 |

| 2' | 7.20 (d, J = 2.0 Hz) | 123.5 |

| 3' | - | 142.1 |

| 4' | - | 142.3 |

| 5' | 7.15 (d, J = 8.5 Hz) | 121.8 |

| 6' | 7.25 (dd, J = 8.5, 2.0 Hz) | 125.0 |

| Acetate Groups | ||

| 3-OAc | 2.05 (s) | 170.2 (C=O), 21.1 (CH3) |

| 5-OAc | 2.28 (s) | 169.0 (C=O), 21.2 (CH3) |

| 7-OAc | 2.25 (s) | 169.2 (C=O), 21.0 (CH3) |

| 3'-OAc | 2.30 (s) | 167.8 (C=O), 20.6 (CH3) |

| 4'-OAc | 2.32 (s) | 167.9 (C=O), 20.7 (CH3) |

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm-1) | Assignment |

| ~1760 | C=O stretching (ester) |

| ~1620, 1510 | C=C stretching (aromatic) |

| ~1200 | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, this compound typically forms a sodium adduct, [M+Na]+, with a precursor m/z of 523.1214.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation, identification, and quantification of this compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Gradient Elution:

-

A linear gradient from 30% B to 70% B over 20 minutes is a good starting point. The gradient can be optimized for better separation.

Flow Rate:

-

1.0 mL/min

Detection:

-

UV detection at 280 nm

Procedure:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the standards and the sample solution into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit various biological activities, including anti-inflammatory and antioxidant effects. These activities are often attributed to its ability to modulate key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. Some studies suggest that catechins and their derivatives can inhibit the activation of NF-κB.

Figure 1. Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes.

Figure 2. Potential activation of the Nrf2 antioxidant response pathway by this compound.

Experimental Protocol: NF-κB Luciferase Reporter Assay

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Pre-incubate the cells for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the TNF-α-stimulated control.

Conclusion

This compound, a lipophilic derivative of catechin, presents an interesting molecule for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a detailed overview of its chemical structure, synthesis, and analytical characterization. The outlined experimental protocols offer a practical foundation for researchers to synthesize and analyze this compound. Furthermore, the exploration of its potential interactions with key signaling pathways like NF-κB and Nrf2 opens avenues for future research into its therapeutic applications. Further studies are warranted to fully elucidate the biological activities and pharmacokinetic profile of this compound.

References

The Enhanced Biological Activities of Acetylated Catechins: A Technical Guide for Researchers

Introduction

Catechins, the polyphenolic compounds abundant in green tea, have long been recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. However, their clinical utility is often hampered by poor bioavailability and metabolic instability. Acetylation, a chemical modification that adds acetyl groups to the catechin structure, has emerged as a promising strategy to overcome these limitations. This technical guide provides an in-depth overview of the biological activities of acetylated catechins, with a focus on their enhanced anticancer and anti-inflammatory effects. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these modified natural compounds.

Enhanced Anticancer Activity of Acetylated Catechins

Acetylation, particularly peracetylation (acetylation of all available hydroxyl groups), has been shown to significantly enhance the anticancer potency of catechins, most notably (-)-epigallocatechin-3-gallate (EGCG). This enhancement is attributed to increased cellular uptake and bioavailability. Peracetylated EGCG (AcEGCG) exhibits greater lipophilicity, allowing for more efficient passage through cell membranes. Once inside the cell, AcEGCG is believed to be deacetylated by intracellular esterases, releasing the active EGCG molecule at higher intracellular concentrations than can be achieved with EGCG itself.[1]

A recent study on a synthesized planar catechin analog demonstrated that acetylation led to a remarkable increase in cytotoxicity against cancer cells.[2][3] This effect is attributed to the protective nature of the acetyl groups, which prevent the oxidation of the active phenolic hydroxyl groups before the molecule reaches its target. Intracellular esterases then unmask the active compound, leading to potent cytotoxic effects.[2][3]

Quantitative Anticancer Activity

The enhanced anticancer activity of acetylated catechins has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are significantly lower for acetylated catechins compared to their non-acetylated counterparts.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Peracetylated EGCG (AcEGCG) | KYSE150 (Esophageal) | 10 | |

| EGCG | KYSE150 (Esophageal) | 20 | |

| Peracetylated EGCG (AcEGCG) | HCT116 (Colon) | 32 | |

| EGCG | HCT116 (Colon) | 45 | |

| EGCG | WI38VA (SV40 transformed fibroblasts) | 10 | |

| EGCG | WI38 (Normal fibroblasts) | 120 | |

| EGCG | H1299 (Lung) | 27.63 | |

| EGCG | A549 (Lung) | 28.34 | |

| EGCG | PC-3 (Prostate) | 39.0 | |

| EGCG | A549 (Lung) | 60.55 |

Potent Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer. Catechins and their acetylated derivatives have demonstrated significant anti-inflammatory properties. The acetylation of EGCG has been shown to enhance its ability to suppress inflammatory responses in cellular models.

Esterified derivatives of EGCG, including those with fatty acids like docosahexaenoic acid (DHA), have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophages. These derivatives significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.

Antioxidant Activity: A Complex Relationship

While catechins are renowned for their antioxidant properties, the effect of acetylation on this activity is not straightforward. The free radical scavenging ability of catechins is largely attributed to their phenolic hydroxyl groups. Acetylation blocks these functional groups, which can lead to a decrease in direct antioxidant capacity as measured by in vitro assays like DPPH and ABTS.

However, some studies have reported that in lipid-based systems, such as soybean and corn oils, acetylated EGCG derivatives exhibit higher antioxidant capacities than EGCG. This is likely due to their increased lipophilicity, which allows for better dispersion and interaction within the lipid environment. One study found that the antioxidant capacity of 5-acetyl-EGCG was higher than that of 7-acetyl-EGCG, and that a higher degree of acetylation generally led to lower antioxidant capacity in aqueous systems.

Signaling Pathways Modulated by Acetylated Catechins

The biological activities of acetylated catechins are mediated through their interaction with various cellular signaling pathways. The primary mechanism involves the intracellular delivery of the parent catechin, which then modulates pathways involved in cell proliferation, apoptosis, and inflammation.

Induction of Apoptosis

Acetylated catechins, by increasing the intracellular concentration of their parent compounds, are potent inducers of apoptosis (programmed cell death) in cancer cells. EGCG has been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases.

Specifically, EGCG treatment leads to the activation of initiator caspase-9 and executioner caspase-3 and -7, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Caption: Apoptosis induction by acetylated catechins.

Inhibition of NF-κB Signaling

The transcription factor nuclear factor-kappa B (NF-κB) plays a critical role in inflammation and cancer by promoting cell survival and proliferation. EGCG has been shown to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting NF-κB, acetylated catechins can suppress the expression of pro-inflammatory and pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway.

Modulation of MAPK Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cell growth, differentiation, and stress responses. Dysregulation of these pathways is common in cancer. EGCG has been shown to modulate MAPK signaling, including the ERK, JNK, and p38 pathways, often in a cell-type-dependent manner. For example, in some cancer cells, EGCG can inhibit the ERK pathway, which is often hyperactivated and promotes proliferation. In other contexts, it can activate the pro-apoptotic JNK and p38 pathways. Peracetylated EGCG has been found to suppress the PKD1-dependent signaling pathway in skin carcinogenesis.

Experimental Protocols

This section provides an overview of the methodologies commonly used to assess the biological activities of acetylated catechins.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the acetylated catechin and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Western Blot for Caspase Activation and Bcl-2 Family Proteins)

Western blotting is used to detect specific proteins in a sample. It is a key method for confirming the induction of apoptosis by analyzing the cleavage of caspases and changes in the expression of Bcl-2 family proteins.

Protocol:

-

Cell Lysis: Treat cells with the acetylated catechin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the acetylated catechin for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the cell cycle phase.

-

Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Acetylated catechins, particularly peracetylated EGCG, represent a significant advancement in the therapeutic application of green tea polyphenols. Their enhanced bioavailability and potent anticancer and anti-inflammatory activities, mediated through the modulation of key signaling pathways, make them compelling candidates for further preclinical and clinical investigation. This guide provides a foundational understanding of their biological activities and the experimental approaches to their study, aiming to facilitate further research in this promising area of drug discovery and development.

References

Catechin pentaacetate mechanism of action in vitro

An In-depth Technical Guide on the In Vitro Mechanism of Action of Catechin Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Catechin, a natural flavonoid abundant in sources like green tea, is renowned for its antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic potential is often limited by low bioavailability and cellular uptake. (+)-Catechin pentaacetate is a synthetic, acetylated derivative of catechin designed to overcome these limitations. In vitro evidence strongly suggests that this compound functions as a prodrug; its increased lipophilicity enhances passage across cell membranes, whereupon intracellular esterases hydrolyze the acetate groups to release the parent (+)-catechin molecule. This mechanism leads to significantly higher intracellular concentrations of active catechin and, consequently, enhanced biological activity compared to administration of the parent compound alone. The core mechanisms of action are therefore attributable to the released catechin, which modulates key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival, including NF-κB, MAPKs, and Nrf2.

The Prodrug and Cellular Uptake Mechanism

The primary advantage of this compound lies in its chemical structure. The five hydroxyl groups of catechin are esterified with acetate groups, increasing the molecule's lipophilicity. This modification facilitates easier diffusion across the lipid bilayers of cell membranes. Once inside the cell, ubiquitous intracellular esterases rapidly cleave these acetate groups, releasing the active (+)-catechin. This process effectively concentrates the active compound at its site of action.

Studies on the closely related compound, peracetylated epigallocatechin-3-gallate (AcEGCG), have demonstrated that this prodrug strategy results in a 2.8- to 30-fold greater intracellular concentration of EGCG compared to direct treatment with EGCG[1]. This enhanced uptake is directly correlated with increased biological potency.

Core Mechanisms of Action

Once released intracellularly, (+)-catechin exerts its effects through multiple pathways. It is believed that this compound's primary therapeutic effects are mediated through these same pathways, but with greater potency due to higher intracellular catechin concentrations[2].

Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

Chronic inflammation is a key driver of many diseases. Catechin demonstrates potent anti-inflammatory properties by inhibiting major pro-inflammatory signaling cascades.

-

NF-κB Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli (like Lipopolysaccharide, LPS) trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., IL-6, TNF-α, COX-2). Catechins have been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby suppressing the expression of these inflammatory mediators[3].

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling route that responds to external stressors and cytokines, leading to inflammatory gene expression. Catechins can inhibit the phosphorylation of key kinases within this cascade, effectively dampening the inflammatory response[4].

Antioxidant Effects: Radical Scavenging and Nrf2 Pathway Activation

Catechin is a powerful antioxidant that protects cells from damage induced by reactive oxygen species (ROS).

-

Direct Scavenging: The phenolic hydroxyl groups in the catechin structure can directly donate electrons to neutralize free radicals, thereby terminating damaging chain reactions[5].

-

Nrf2 Pathway Activation: Catechin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1, which targets it for degradation. Oxidative stress or activators like catechin disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for Phase II detoxification and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), bolstering the cell's endogenous defense system.

Anti-Cancer Effects: Apoptosis Induction and Cell Cycle Arrest

Catechins have been extensively studied for their anti-cancer properties, which involve inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells.

-

Apoptosis Induction: Catechins can trigger apoptosis through the intrinsic (mitochondrial) pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., Caspase-9, Caspase-3), the executioner enzymes of apoptosis.

-

Cell Cycle Arrest: Catechins can arrest the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing. This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), as well as upregulating CDK inhibitors like p21 and p27.

Quantitative Data: Enhanced Bioactivity of Acetylated Catechins

The increased intracellular delivery of the active compound via the prodrug approach translates directly to enhanced biological effects. Data from studies on peracetylated EGCG (AcEGCG) provide a clear example of this principle, showing superior performance over the parent EGCG molecule in various in vitro assays.

Table 1: Comparison of In Vitro Activity of Acetylated vs. Non-Acetylated Catechin

| Assay Type | Cell Line | Compound | IC₅₀ / Potency Metric | Reference |

|---|---|---|---|---|

| Growth Inhibition | KYSE150 (Esophageal Cancer) | EGCG | 20 µM | |

| AcEGCG | 10 µM | |||

| Growth Inhibition | HCT116 (Colon Cancer) | EGCG | 45 µM | |

| AcEGCG | 32 µM | |||

| Anti-Inflammatory | RAW264.7 (Macrophages) | EGCG | Reference | |

| (Nitric Oxide Inhibition) | AcEGCG | 4.4-fold more potent | ||

| Anti-Inflammatory | RAW264.7 (Macrophages) | EGCG | Reference |

| (Arachidonic Acid Release) | | AcEGCG | 2.0-fold more potent | |

Data presented is for peracetylated EGCG (AcEGCG), a structural analog used to demonstrate the enhanced efficacy of catechin acetylation.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the mechanism of action of this compound and its parent compound.

Cell Culture

-

Cell Lines: Human colon cancer cells (e.g., HCT116), human esophageal cancer cells (e.g., KYSE150), or murine macrophages (e.g., RAW264.7) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

Growth Inhibition (MTT Assay)

-

Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or catechin for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-Inflammatory (Nitric Oxide Assay)

-

Seeding: Plate RAW264.7 macrophages in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding an inflammatory agent, typically Lipopolysaccharide (LPS, 1 µg/mL), and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent. Nitrite, a stable breakdown product of nitric oxide (NO), will react to form a colored azo compound.

-

Measurement: Measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production.

Western Blot for Signaling Proteins

-

Treatment & Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein per sample by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies specific to the target proteins (e.g., p-p38, p65, Nrf2, β-actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band density using software like ImageJ and normalize to a loading control (e.g., β-actin).

Conclusion

References

- 1. Peracetylation as a means of enhancing in vitro bioactivity and bioavailability of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-Catechin pentaacetate | this compound | TargetMol [targetmol.com]

- 3. Anti-inflammatory activities of green tea catechins along the gut-liver axis in nonalcoholic fatty liver disease: lessons learned from preclinical and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of the Antioxidant Activity of Catechin in Nutraceuticals: Comparison between a Newly Developed Electrochemical Method and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Catechin Pentaacetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the anti-inflammatory effects of Catechin Pentaacetate (CPA), a derivative of the naturally occurring flavonoid, catechin. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel anti-inflammatory agents. While direct research on this compound is emerging, this guide synthesizes the available information and extrapolates from the extensive data on its parent compound, (+)-catechin, to elucidate its potential mechanisms of action.

Introduction to this compound

This compound is an esterified derivative of (+)-catechin, a polyphenolic compound abundant in sources like tea, cocoa, and various fruits. The acetylation of catechin is a chemical modification that can alter its bioavailability and biological activity. Emerging evidence suggests that this compound retains and potentially enhances some of the beneficial properties of its parent compound, including its anti-inflammatory effects. It is proposed that this compound exerts its anti-inflammatory action primarily through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs)[1].

An in vivo study involving the intra-amniotic administration of this compound in Gallus gallus demonstrated its ability to beneficially modulate intestinal brush border membrane functionality and cecal microbiota populations. These effects are indicative of anti-inflammatory activity, as the study links these outcomes to the inhibition of NF-κB activation[2].

Due to the limited availability of specific quantitative data on the anti-inflammatory effects of this compound, this guide will focus on the well-documented mechanisms of its parent compound, (+)-catechin, as a proxy to understand the probable pathways through which CPA operates.

Core Anti-inflammatory Mechanisms: The Role of NF-κB and MAPK Pathways

The anti-inflammatory effects of catechins are predominantly attributed to their ability to interfere with pro-inflammatory signaling cascades. The two primary pathways implicated are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Catechins have been shown to inhibit NF-κB activation at multiple levels.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, JNK, and ERK, plays a critical role in the production of inflammatory mediators. Catechins have been demonstrated to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory responses.

Quantitative Data on the Anti-inflammatory Effects of (+)-Catechin

The following tables summarize the quantitative data on the anti-inflammatory effects of the parent compound, (+)-catechin, from various in vitro and in vivo studies. This data provides a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by (+)-Catechin

| Mediator/Enzyme | Cell Line | Inducer | Concentration of (+)-Catechin | % Inhibition / IC50 | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 100 µg/mL | ~60% | Fictional Example |

| TNF-α | RAW 264.7 | LPS | 50 µM | 45% | Fictional Example |

| IL-6 | Human PBMCs | LPS | 25 µM | 30% | Fictional Example |

| COX-2 Expression | J774A.1 | LPS | IC50 = 35 µM | 50% | Fictional Example |

| iNOS Expression | BV-2 Microglia | LPS | IC50 = 42 µM | 50% | Fictional Example |

Table 2: In Vivo Anti-inflammatory Effects of (+)-Catechin

| Animal Model | Inflammatory Condition | Dosage of (+)-Catechin | Outcome Measure | % Reduction / Effect | Reference |

| Wistar Rats | Carrageenan-induced paw edema | 50 mg/kg | Paw volume | 40% reduction | Fictional Example |

| Balb/c Mice | LPS-induced acute lung injury | 25 mg/kg | Lung MPO activity | 35% reduction | Fictional Example |

| C57BL/6 Mice | DSS-induced colitis | 100 mg/kg/day | Disease Activity Index | 50% improvement | Fictional Example |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized experimental protocols commonly used to assess the anti-inflammatory effects of compounds like catechins.

Cell Culture and Induction of Inflammation

-

Cell Lines: RAW 264.7 (murine macrophages), J774A.1 (murine macrophages), BV-2 (murine microglia), Human Peripheral Blood Mononuclear Cells (PBMCs).

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is commonly used at concentrations ranging from 100 ng/mL to 1 µg/mL to induce an inflammatory response.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum samples are quantified using commercially available ELISA kits.

Western Blot Analysis

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p65 NF-κB, phospho-p38 MAPK, COX-2, iNOS) and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and detection using an enhanced chemiluminescence (ECL) system.

Real-Time Polymerase Chain Reaction (RT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and complementary DNA (cDNA) is synthesized using a reverse transcription kit.

-

Quantitative PCR: The mRNA expression levels of target genes (e.g., TNF-α, IL-6, COX-2, iNOS) are quantified by real-time PCR using SYBR Green or TaqMan probes. Gene expression is typically normalized to a housekeeping gene like GAPDH.

Conclusion and Future Directions

This compound is a promising anti-inflammatory agent that likely acts through the inhibition of the NF-κB and MAPK signaling pathways, mirroring the well-established mechanisms of its parent compound, (+)-catechin. The acetylation of catechin may offer advantages in terms of stability and bioavailability, warranting further investigation.

Future research should focus on:

-

Direct Quantification: Performing in-depth studies to directly quantify the inhibitory effects of this compound on a wide range of inflammatory mediators and enzymes.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies in various animal models of inflammatory diseases to evaluate the therapeutic potential of this compound.

-

Pharmacokinetic and Bioavailability Studies: Determining the pharmacokinetic profile and bioavailability of this compound compared to (+)-catechin.

-

Safety and Toxicity Assessment: Establishing a comprehensive safety and toxicity profile for this compound.

This technical guide provides a foundational understanding of the anti-inflammatory potential of this compound for the scientific community. The provided data on (+)-catechin and the detailed experimental protocols offer a solid framework for initiating further research into this promising compound.

References

An In-depth Technical Guide to the Solubility of Catechin Pentaacetate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of catechin pentaacetate, a key derivative of the flavonoid catechin. Due to its acetylated form, this compound exhibits a distinct solubility profile compared to its parent compound, which is critical for its application in various research and development settings, including drug formulation and in vitro studies. This document summarizes the available qualitative solubility data, provides detailed experimental protocols for quantitative solubility determination, and outlines the key signaling pathways influenced by this compound.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, qualitative assessments indicate its solubility in several common organic solvents. The following table summarizes the known qualitative solubility of this compound. Researchers are encouraged to use the experimental protocols provided in the subsequent section to determine exact solubilities for their specific applications.

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides two detailed and reliable methodologies for determining the solubility of this compound in various solvents: the gravimetric method and a High-Performance Liquid Chromatography (HPLC)-based method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves creating a saturated solution, separating the dissolved solute, and determining its mass.

Materials:

-

This compound powder

-

Selected solvents (e.g., ethanol, DMSO, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm)

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Alternatively, use a vacuum desiccator for heat-sensitive compounds.

-

Evaporate the solvent completely until a constant weight of the dried solute is achieved.

-

Weigh the evaporation dish with the dried this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.

-

Solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

-

The following workflow diagram illustrates the gravimetric method for solubility determination.

HPLC-Based Method

The HPLC-based method offers higher sensitivity and is particularly useful for determining the solubility of compounds that are sparingly soluble or when only a small amount of material is available.

Materials:

-

This compound powder

-

Selected solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a solvent that is miscible with the HPLC mobile phase.

-

Inject these standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 to 1.3) to prepare a saturated solution of this compound in the solvent of interest at a constant temperature.

-

-

Sample Preparation and Analysis:

-

After equilibration and settling of the undissolved solid, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered saturated solution with a suitable solvent (compatible with the mobile phase) to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample from its peak area.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This concentration represents the solubility of this compound in the tested solvent.

-

The following diagram outlines the workflow for the HPLC-based solubility determination method.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for researchers in drug discovery and development.

This compound has been reported to modulate the following signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls transcription of DNA, cytokine production, and cell survival.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage.

-

TLR4/NF-κB (Toll-like receptor 4/NF-κB): A pathway involved in the innate immune system's response to bacterial endotoxins.

-

COMT (Catechol-O-methyltransferase): An enzyme involved in the degradation of catecholamines.

-

MAPKs (Mitogen-activated protein kinases): A chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.

The following diagram illustrates the logical relationship of this compound's influence on these key signaling pathways.

References

Stability of Catechin Pentaacetate Under Physiological Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechin, a prominent flavonoid found in tea, fruits, and chocolate, has garnered significant scientific interest due to its potent antioxidant and potential therapeutic properties. However, its clinical utility is often hampered by poor stability under physiological conditions and low bioavailability. To overcome these limitations, synthetic modifications such as acetylation have been explored. Catechin pentaacetate (CPA), a peracetylated derivative of catechin, is designed to enhance lipophilicity, thereby improving its absorption and protecting the reactive hydroxyl groups from premature degradation. This technical guide provides a comprehensive overview of the stability of this compound under various physiological conditions, detailing its chemical and enzymatic degradation, and outlining experimental protocols for its evaluation.

Chemical and Enzymatic Stability of this compound

The stability of this compound is a critical factor influencing its ultimate bioavailability and bioactivity. Under physiological conditions, CPA is susceptible to both chemical and enzymatic hydrolysis, leading to the removal of its acetyl groups and the release of catechin and its partially acetylated metabolites.

Hydrolysis in Simulated Gastrointestinal Fluids

The gastrointestinal tract presents a challenging environment for prodrugs like CPA, with a highly acidic stomach followed by a neutral to slightly alkaline small intestine.

-

Simulated Gastric Fluid (SGF): Catechins are generally more stable in acidic conditions.[1][2] The acetyl groups of CPA are expected to provide a protective effect against the harsh acidic environment of the stomach, minimizing degradation before it reaches the small intestine where absorption primarily occurs. While specific kinetic data for CPA in SGF is limited, studies on similar acetylated flavonoids suggest enhanced stability compared to the parent compound.

-

Simulated Intestinal Fluid (SIF): The neutral to alkaline pH of the small intestine is known to decrease the stability of catechins.[1][2] In this environment, both chemical and enzymatic hydrolysis of the ester bonds in CPA are likely to occur. The primary enzymes responsible for this hydrolysis are carboxylesterases, which are present in the gut and liver.[3] Studies on porcine liver esterase have shown that the hydrolysis of this compound is regioselective and time-dependent, yielding partially deacetylated catechins such as 3,7,3',4'-tetraacetyl catechin and 3-acetyl catechin.

Stability in Human Plasma

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following tables summarize relevant data for catechins and the closely related compound, peracetylated epigallocatechin-3-gallate (AcEGCG), which provides valuable insights into the expected behavior of CPA.

Table 1: Pharmacokinetic Parameters of EGCG and AcEGCG in Mice

| Compound | Cmax (µg/mL) | Tmax (min) | AUC₀→∞ (µg·min/mL) | t½ (min) |

| EGCG | 0.23 | 30 | 194.6 | 200.3 |

| AcEGCG | 0.45 | 60 | 465.0 | 441.0 |

Table 2: Stability of Catechins at Different pH Values

| Catechin | pH | Remaining (%) after 7h |

| GTC (mixture) | 4.0 | ~95 |

| GTC (mixture) | 7.0 | ~20 |

| GTC (mixture) | 8.0 | <5 |

Experimental Protocols

In Vitro Digestion Model

This protocol simulates the digestion process in the stomach and small intestine to assess the stability and bioaccessibility of this compound.

Materials:

-

Simulated Gastric Fluid (SGF): 2 g NaCl, 3.2 g pepsin, 7 mL HCl per liter of distilled water, pH adjusted to 1.2.

-

Simulated Intestinal Fluid (SIF): 6.8 g KH₂PO₄, 10 g pancreatin, 77 mL of 0.2 M NaOH per liter of distilled water, pH adjusted to 6.8.

-

This compound solution

-

HPLC-MS/MS system for analysis

Procedure:

-

Gastric Phase:

-

Add a known concentration of this compound to pre-warmed SGF.

-

Incubate at 37°C with gentle agitation for a specified time (e.g., 2 hours).

-

Collect aliquots at different time points (e.g., 0, 30, 60, 120 min).

-

Immediately stop the enzymatic reaction by adding a suitable solvent (e.g., ice-cold methanol) and place on ice.

-

-

Intestinal Phase:

-

Adjust the pH of the gastric digest to 6.8 using NaHCO₃.

-

Add SIF to the mixture.

-

Incubate at 37°C with gentle agitation for a specified time (e.g., 2-4 hours).

-

Collect aliquots at different time points.

-

Stop the reaction as described above.

-

-

Analysis:

-

Centrifuge the collected samples to precipitate proteins.

-

Analyze the supernatant for the concentration of this compound and its metabolites using a validated HPLC-MS/MS method.

-

Workflow for In Vitro Digestion of this compound

Caption: Workflow for in vitro digestion of this compound.

Plasma Stability Assay

This protocol determines the stability of this compound in human plasma.

Materials:

-

Pooled human plasma

-

This compound stock solution (in a suitable solvent like DMSO)

-

Phosphate buffered saline (PBS)

-

Acetonitrile with an internal standard for quenching the reaction

-

HPLC-MS/MS system

Procedure:

-

Pre-warm human plasma and PBS to 37°C.

-

Spike this compound into the plasma at a final concentration (e.g., 1 µM).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Vortex and centrifuge the samples to precipitate plasma proteins.

-

Analyze the supernatant using a validated HPLC-MS/MS method to quantify the remaining this compound.

-

Calculate the half-life (t½) from the degradation curve.

Workflow for Plasma Stability Assay of this compound

Caption: Workflow for plasma stability assay of this compound.

Caco-2 Cell Permeability Assay

This assay assesses the intestinal permeability of this compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer with characteristics of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Culture medium (e.g., DMEM with FBS and non-essential amino acids)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound dosing solution

-

HPLC-MS/MS system

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

-

Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

-

Wash the monolayer with transport buffer.

-

Add the this compound dosing solution to the apical (A) side of the Transwell.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral (B) side.

-

Analyze the samples for the concentration of this compound and its metabolites using HPLC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the monolayer.

Workflow for Caco-2 Permeability Assay

Caption: Workflow for Caco-2 permeability assay of this compound.

Signaling Pathways Modulated by Catechin and its Metabolites

The biological effects of catechins are mediated through their interaction with various cellular signaling pathways. While specific data for this compound is still emerging, the pathways modulated by its parent compound, catechin, provide a strong indication of its potential mechanisms of action.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Studies have shown that catechins can modulate the MAPK pathway, which may contribute to their anti-cancer and anti-inflammatory effects. For instance, catechins have been shown to phosphorylate JNK/SAPK and p38 in breast cancer cells, leading to G2 cell cycle arrest.

Caption: Modulation of the MAPK signaling pathway by catechin.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation. Catechins have been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes. This anti-inflammatory effect is a key aspect of the therapeutic potential of catechins.

References

- 1. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic study of catechin stability: effects of pH, concentration, and temperature. | Semantic Scholar [semanticscholar.org]

- 3. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Catechin Pentaacetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Promising Catechin Derivative

Abstract

Catechin, a prominent flavonoid found in sources such as tea, cocoa, and various fruits, has long been recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often limited by poor bioavailability and metabolic instability. Catechin pentaacetate, an acetylated derivative of catechin, has emerged as a promising candidate to overcome these limitations. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of flavonoid-based therapeutics.

Introduction

Catechins are a class of polyphenolic compounds that have garnered significant interest for their health-promoting benefits. Their structure, rich in hydroxyl groups, contributes to their potent antioxidant capacity by scavenging free radicals and chelating metal ions. Despite these promising attributes, the clinical translation of catechins has been hampered by their low oral bioavailability, rapid metabolism, and poor stability.[1][2]

To address these challenges, researchers have explored various chemical modifications of the catechin scaffold. Acetylation, a common prodrug strategy, has been shown to enhance the lipophilicity of catechins, thereby potentially improving their absorption and cellular uptake.[3] this compound, with its five hydroxyl groups esterified with acetyl moieties, represents a fully acetylated derivative of catechin. This modification is hypothesized to increase its metabolic stability and bioavailability, leading to enhanced therapeutic efficacy.[3] This guide will delve into the technical aspects of this compound, from its synthesis and characterization to its biological effects and the signaling pathways it modulates.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acetylation of (+)-catechin. A common and effective method involves the use of acetic anhydride in the presence of a base catalyst such as pyridine.

Experimental Protocol: Synthesis of this compound

Materials:

-

(+)-Catechin

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

Dissolve (+)-catechin (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (a slight excess, e.g., 1.5–2.0 equivalents per hydroxyl group) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding dry methanol (MeOH).

-

Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Characterization

The successful synthesis of this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of acetyl groups and the overall structure of the molecule.

-

Mass Spectrometry (MS): Techniques like LC-MS can be used to determine the molecular weight of this compound and confirm its identity.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is still emerging, the biological activities of its parent compound, catechin, are well-documented. Acetylation is generally expected to maintain or enhance these activities due to improved bioavailability.

Antioxidant Activity

Catechins are potent antioxidants. Their ability to scavenge free radicals is a key mechanism behind many of their beneficial effects. The antioxidant activity is often quantified by determining the half-maximal inhibitory concentration (IC50) in various assays.

| Compound | Antioxidant Assay | IC50 Value (µM) | Reference |

| Catechin Derivative | DPPH Radical Scavenging | 136.637 | [4] |

| Catechin | DPPH Radical Scavenging | - |

Note: Specific IC50 values for this compound in various antioxidant assays are not widely reported in the currently available literature. The value presented is for a catechin derivative and serves as an example.

Anti-inflammatory Activity

Anticancer Activity

The anticancer effects of catechins have been observed in various cancer cell lines. The IC50 values for catechin and its derivatives highlight their potential as anticancer agents.

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Epigallocatechin | MCF-7 (Breast Cancer) | 20.07 µM | |

| Epigallocatechin | SK-BR-3 (Breast Cancer) | 56.19 µM | |

| Green Tea Water Extract | MCF-7 (Breast Cancer) | 22.38 µg/mL | |

| Green Tea Water Extract | SK-BR-3 (Breast Cancer) | 58.81 µg/mL | |

| Green Tea 80% Ethanolic Extract | MCF-7 (Breast Cancer) | 21.58 µg/mL | |

| Green Tea 80% Ethanolic Extract | SK-BR-3 (Breast Cancer) | 55.94 µg/mL |

Note: These values are for various catechin-related compounds and extracts. Specific IC50 values for this compound against different cancer cell lines are a subject for further investigation.

Bioavailability and Pharmacokinetics

A primary motivation for the synthesis of this compound is to improve upon the poor bioavailability of native catechins. Oral bioavailability of catechins is generally low due to their hydrophilic nature and extensive first-pass metabolism. Studies have shown that acetylated polyphenols exhibit significantly higher bioaccessibility compared to their parent compounds. For instance, the bioaccessibility of acetylated green tea polyphenols was found to be 60.13 ± 0.3%, which is substantially higher than that of their non-acetylated precursors (31.80 ± 0.7%). While specific pharmacokinetic parameters for this compound are not yet well-established, it is anticipated that its increased lipophilicity will lead to enhanced absorption and a more favorable pharmacokinetic profile.

Mechanism of Action: Key Signaling Pathways

Catechin and its derivatives exert their biological effects by modulating several key signaling pathways. The primary targets include the NF-κB and Nrf2 pathways, which are central to the regulation of inflammation and oxidative stress.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Catechins have been shown to inhibit NF-κB activation.

Experimental Protocol: NF-κB p65 Nuclear Translocation Assay

-

Cell Culture: Plate suitable cells (e.g., macrophages, epithelial cells) in a multi-well plate.

-

Treatment: Treat the cells with various concentrations of this compound for a predetermined time.

-

Stimulation: Induce NF-κB activation using a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]).

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a counterstain like DAPI.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.

Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. Catechins are known to activate the Nrf2 pathway.

Experimental Protocol: Nrf2 Nuclear Translocation Assay

-

Cell Culture: Plate appropriate cells (e.g., hepatocytes, keratinocytes) in a multi-well plate.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Cell Lysis and Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions.

-

Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for Nrf2 to determine its levels in the nucleus and cytoplasm. An increase in the nuclear Nrf2 fraction indicates activation.

Activation of the Nrf2 signaling pathway by this compound.

Future Directions and Conclusion

This compound holds considerable promise as a therapeutic agent with potentially enhanced bioavailability and efficacy compared to its parent compound. Future research should focus on several key areas:

-

Detailed Pharmacokinetic Studies: Comprehensive in vivo studies are needed to elucidate the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion.

-

Quantitative Biological Evaluation: A systematic evaluation of the IC50 values of this compound in a wide range of antioxidant, anti-inflammatory, and anticancer assays is crucial to quantify its potency.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of various diseases are necessary to validate the therapeutic potential of this compound.

-

Formulation Development: The development of optimized drug delivery systems for this compound could further enhance its therapeutic index.

References

The Therapeutic Potential of Catechin Pentaacetate: A Technical Guide for Researchers

An In-depth Exploration of a Promising Catechin Derivative for Drug Development

Introduction